molecular formula C15H22N2O2 B2659556 tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 1034770-97-2

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No.: B2659556
CAS No.: 1034770-97-2
M. Wt: 262.353
InChI Key: VAOFQIUMSHDFQO-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydroquinoline Research

The study of tetrahydroquinolines dates to the late 19th century, with early work focusing on the hydrogenation of quinoline derivatives using heterogeneous catalysts. These efforts established tetrahydroquinoline as a hydrogen-donor solvent in industrial processes like coal liquefaction. The mid-20th century saw renewed interest as researchers recognized the pharmacological potential of substituted tetrahydroquinolines, exemplified by the development of antiparasitic agents such as oxamniquine.

A pivotal advancement emerged in the 2010s with the application of homogeneous catalysts for asymmetric hydrogenation, enabling enantioselective synthesis of chiral tetrahydroquinoline derivatives. For instance, Whiting and colleagues demonstrated that steric and electronic modifications to quinoline precursors could control selectivity between dihydroquinoline (DHQ) and tetrahydroquinoline (THQ) products. This period also witnessed the first systematic explorations of carbamate-functionalized tetrahydroquinolines, driven by the need for stable intermediates in peptide coupling and prodrug design.

Emergence of Carbamate Modifications in Tetrahydroquinoline Chemistry

Carbamate groups entered tetrahydroquinoline chemistry as protective moieties for amine functionalities, addressing challenges in regioselective functionalization. The tert-butyl carbamate (Boc) group, in particular, gained prominence due to its stability under diverse reaction conditions and ease of removal under acidic conditions. Structural analyses of Boc-protected derivatives like tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate revealed that the carbamate moiety induces conformational rigidity, which proved advantageous in medicinal chemistry applications.

Recent synthetic breakthroughs include the development of one-pot multicomponent reactions that integrate carbamate formation with tetrahydroquinoline synthesis. A 2024 study detailed a boronic acid-catalyzed method that sequentially reduces quinolines to tetrahydroquinolines and installs dithiocarbamate groups via Chan–Evans–Lam coupling. This approach achieved 72-89% yields across 22 substrates, demonstrating exceptional functional group tolerance (Table 1).

Table 1: Comparison of Tetrahydroquinoline Carbamate Synthesis Methods

Method Catalyst Key Features Yield Range Reference
Classical Hydrogenation Pd/C Requires high-pressure H₂; limited selectivity 45-60%
Asymmetric Hydrogenation Rhodium complexes Enantioselective; requires chiral ligands 68-82%
Boronic Acid-Catalyzed MCR Phenylboronic acid One-pot; late-stage functionalization 72-89%

Significance in Medicinal Chemistry Research

Tetrahydroquinoline carbamates have emerged as privileged scaffolds in drug discovery due to their dual capacity for hydrophobic interactions (via the tetrahydroquinoline core) and hydrogen bonding (via the carbamate group). Structure-activity relationship (SAR) studies on NF-κB inhibitors revealed that 1,2,3,4-tetrahydroquinoline derivatives with electron-withdrawing substituents at the 6-position exhibit up to 53-fold greater potency than early lead compounds. The Boc-protected analog tert-butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has shown particular promise in kinase inhibition assays, with molecular docking studies indicating favorable interactions with the ATP-binding pocket of PI3Kδ.

In antimicrobial research, tetrahydroquinoline carbamates bearing fluorinated side chains demonstrated minimum inhibitory concentrations (MICs) of 2-8 μg/mL against Staphylococcus aureus and Escherichia coli strains. The carbamate group’s role in mitigating cytotoxicity while maintaining efficacy was highlighted in a 2019 study comparing Boc-protected derivatives to their free amine counterparts.

Research Scope and Scientific Impact

Current research priorities include:

  • Synthetic Methodology Development : Expanding the scope of transition metal-catalyzed C–H functionalization reactions to enable direct modification of tetrahydroquinoline carbamates.
  • Biological Target Exploration : Investigating the interaction of carbamate-substituted tetrahydroquinolines with emerging therapeutic targets like NLRP3 inflammasomes and TRPV1 ion channels.
  • Material Science Applications : Leveraging the fluorescence properties of iodo-substituted derivatives for bioimaging probe development.

The 2024 boronic acid-mediated multicomponent reaction represents a paradigm shift, enabling the incorporation of dithiocarbamate groups without requiring external bases. This methodology has already been applied to the late-stage functionalization of the antihistamine meclizine, demonstrating its potential for rapid analog generation.

Properties

IUPAC Name

tert-butyl N-(1-methyl-3,4-dihydro-2H-quinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-12-9-11-7-5-6-8-13(11)17(4)10-12/h5-8,12H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOFQIUMSHDFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2N(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar protective group strategies, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds based on the tetrahydroquinoline structure exhibit promising anticancer properties. For instance, modifications on this scaffold have been shown to target specific cancer cell lines effectively. A study demonstrated that certain derivatives displayed growth inhibitory activity against cancer cells at micromolar concentrations . This suggests that tert-butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate could be explored further for its potential in cancer therapeutics.

Antiviral Properties

The compound's derivatives have also been investigated for their antiviral activities. A novel series of isoquinoline derivatives, closely related to the tetrahydroquinoline scaffold, demonstrated significant anti-HIV activity with low nanomolar potency . This highlights the potential of this compound in developing antiviral agents.

Neuroprotective Effects

The neuroprotective effects of tetrahydroquinoline derivatives have been documented in various studies. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring this compound as a candidate for neurodegenerative disease treatments.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving the tetrahydroquinoline core. Modifications to this scaffold can lead to enhanced biological activities and improved pharmacokinetic properties. For example, the introduction of different substituents at specific positions on the tetrahydroquinoline ring can significantly alter the compound's efficacy and selectivity against biological targets .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated growth inhibition in MIA Paca-2 and Hep G2 cell lines at micromolar concentrations .
Study BAntiviralExhibited low nanomolar activity against HIV .
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent position impacts hydrogen bonding and steric effects, influencing crystallinity and reactivity .
  • Biological Activity: The chloro-naphthoquinone derivative () demonstrates broad bioactivity due to its electron-deficient aromatic system, whereas the target compound’s methyl group may modulate lipophilicity and metabolic stability .

Crystallographic and Hydrogen Bonding Analysis

  • Hydrogen bonding patterns, critical for crystal packing and stability, vary significantly. For example, the naphthoquinone derivative forms N–H⋯O and C–H⋯O bonds, creating dimeric and chain-like structures , while simpler carbamates (e.g., CAS 219862-14-3) likely exhibit less complex interactions. Tools like SHELX and Mercury are pivotal in analyzing these differences .

Biological Activity

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS No. 1034770-97-2) is a synthetic compound belonging to the class of carbamates. It has gained attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₂N₂O₂. The structure features a tetrahydroquinoline moiety which is known for its diverse biological activities.

PropertyValue
Molecular Weight262.35 g/mol
CAS Number1034770-97-2
Purity≥95%
Storage ConditionsRoom temperature

Research indicates that this compound may exert its effects through several mechanisms:

  • Neurotransmitter Modulation : The compound has been shown to interact with various neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.
  • Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which may protect neuronal cells from oxidative stress and improve overall cellular health.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its neuroprotective effects by reducing neuroinflammation associated with various neurological conditions.

Therapeutic Potential

The therapeutic applications of this compound are still under investigation. However, potential areas include:

  • Neurodegenerative Diseases : Given its interaction with neurotransmitter systems and antioxidant properties, the compound shows promise in the treatment of diseases such as Parkinson's and Alzheimer's.
  • Mood Disorders : Its modulation of serotonin and dopamine pathways suggests potential use as an antidepressant or anxiolytic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neuroprotection :
    • A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various tetrahydroquinoline derivatives. The findings indicated that this compound significantly reduced neuronal cell death in vitro models subjected to oxidative stress .
  • Behavioral Studies :
    • In animal models of depression and anxiety, administration of the compound resulted in significant behavioral improvements compared to control groups. These effects were attributed to enhanced serotonergic activity .
  • Pharmacokinetics :
    • Pharmacokinetic studies demonstrated that the compound has favorable absorption characteristics and a reasonable half-life in vivo, making it a viable candidate for further development .

Q & A

Q. Key Data :

  • Yield: ~42% for analogous compounds after purification .
  • Reagents: TFA for deprotection , DMSO-d6 for NMR characterization .

How can stereochemical outcomes be controlled during the synthesis of this compound?

Q. Advanced

  • Chiral auxiliaries/catalysts : Enantioselective synthesis can be achieved using chiral ligands or catalysts to direct the configuration at the 3-position of the tetrahydroquinoline ring.
  • Crystallographic validation : X-ray diffraction (e.g., using Mercury software ) confirms stereochemistry, as seen in PharmaBlock’s derivatives like tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate .
  • Stereospecific conditions : Reaction temperature and solvent polarity influence ring conformation. For example, low-temperature conditions may favor specific diastereomers.

Q. Methodology :

  • Use of SHELX programs for refining crystal structures to verify stereochemical assignments .

What characterization techniques are critical for validating the structure of this carbamate?

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Tert-butyl protons appear as a singlet at δ ~1.38 ppm (9H).
    • ¹³C NMR : Carbamate carbonyl resonance at δ ~155 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₂O₃: 277.1547) .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated in tert-butyl carbamate derivatives .

Q. Advanced :

  • Graph set analysis : Evaluates hydrogen-bonding patterns in crystal lattices to predict stability and solubility .

How do reaction conditions influence the yield of tert-butyl carbamate derivatives?

Q. Advanced

  • Temperature : Heating at 80°C in TFA (e.g., for deprotection) achieves near-quantitative yields (98%) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst loading : Palladium or enzyme catalysts may improve regioselectivity in multi-step syntheses.

Q. Optimization Strategy :

  • Design of Experiments (DoE) to screen parameters like temperature, solvent, and reagent stoichiometry.

What challenges arise during purification, and how are they mitigated?

Q. Basic

  • Hydrophobic byproducts : Use gradient elution in flash chromatography (e.g., 0–50% EtOAc in petrol) .
  • Acidic residues : Neutralize TFA post-deprotection with aqueous NaHCO₃ or ion-exchange resins .

Q. Advanced :

  • HPLC-MS : Identifies trace impurities in complex mixtures.
  • Recrystallization : Solvent pairs (e.g., EtOAc/hexane) improve crystal purity .

How can computational methods predict hydrogen-bonding patterns in the crystal structure?

Q. Advanced

  • Mercury software : Visualizes and analyzes crystal packing, including hydrogen-bond networks .
  • Density Functional Theory (DFT) : Models intermolecular interactions, such as C=O···H-N hydrogen bonds, to predict stability .

Q. Case Study :

  • Etter’s graph theory applied to tert-butyl carbamates reveals recurring motifs (e.g., R₂²(8) rings) .

What are the key spectral markers in NMR for confirming the carbamate group?

Q. Basic

  • ¹H NMR :
    • Tert-butyl group: δ 1.38 ppm (s, 9H) .
    • NH proton: δ ~6.96 ppm (t, J=5.9 Hz) .
  • ¹³C NMR :
    • Carbamate carbonyl: δ ~155 ppm .
    • Quaternary carbon (Boc): δ ~77.8 ppm .

How does the electronic environment of the tetrahydroquinoline ring influence reactivity?

Q. Advanced

  • Electron-donating groups (e.g., methyl) : Increase nucleophilicity at the 3-position, facilitating carbamate formation.
  • Substituent effects : Para-substituents on the aromatic ring alter resonance stabilization, impacting reaction rates.

Q. Modeling :

  • Hammett σ constants correlate substituent electronic effects with reaction outcomes.

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